N-hydroxy-N,2,2-trimethylpropanamide
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Overview
Description
N-hydroxy-N,2,2-trimethylpropanamide is an organic compound with the molecular formula C6H13NO2 It is a derivative of propanamide, characterized by the presence of a hydroxy group and two methyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-N,2,2-trimethylpropanamide typically involves the reaction of hydroxylamine with a suitable precursor, such as 2,2-dimethylpropanamide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate the production demands, with considerations for cost-effectiveness, safety, and environmental impact. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
N-hydroxy-N,2,2-trimethylpropanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions result in the formation of various substituted amides.
Scientific Research Applications
N-hydroxy-N,2,2-trimethylpropanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research explores its potential therapeutic applications, such as in drug development and as a pharmacological agent.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-hydroxy-N,2,2-trimethylpropanamide involves its interaction with specific molecular targets and pathways. The hydroxy group plays a crucial role in its reactivity, enabling it to form hydrogen bonds and interact with various biomolecules. The compound may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-N,N-dimethylpropanamide: Similar in structure but with different substituents on the nitrogen atom.
2-Amino-N,N,2-trimethylpropanamide: Contains an amino group instead of a hydroxy group.
N,N-Dimethylpropionamide: Lacks the hydroxy group present in N-hydroxy-N,2,2-trimethylpropanamide.
Uniqueness
This compound is unique due to the presence of both hydroxy and methyl groups on the nitrogen atom, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research applications and distinguishes it from other similar compounds.
Properties
CAS No. |
29740-66-7 |
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Molecular Formula |
C6H13NO2 |
Molecular Weight |
131.17 g/mol |
IUPAC Name |
N-hydroxy-N,2,2-trimethylpropanamide |
InChI |
InChI=1S/C6H13NO2/c1-6(2,3)5(8)7(4)9/h9H,1-4H3 |
InChI Key |
KJMFIZJSQBXPHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)N(C)O |
Origin of Product |
United States |
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